molecular formula C17H14N2O4S3 B2789874 3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097923-78-7

3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2789874
CAS No.: 2097923-78-7
M. Wt: 406.49
InChI Key: BDUNHWUIIDARHU-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic benzoxazole sulfonamide derivative offered for research and development purposes. This compound features a complex molecular architecture, integrating a 3-methyl-2,3-dihydro-1,3-benzoxazole-2-one core substituted at the 5-position with a sulfonamide group, which is further functionalized with a unique di-thiophene methyl bridge. Compounds within the benzoxazole sulfonamide class are of significant interest in medicinal chemistry and drug discovery . The structural motif of the benzoxazole ring system is a privileged scaffold in the design of biologically active molecules, and sulfonamide groups are known to serve as key pharmacophores, contributing to a molecule's ability to bind to various enzymatic targets . The inclusion of two distinct thiophene rings (2-yl and 3-yl) in its structure may enhance its potential for intermolecular interactions, such as π-π stacking, which can be critical for binding to biological receptors . This reagent is strictly intended for research applications in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

IUPAC Name

3-methyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S3/c1-19-13-9-12(4-5-14(13)23-17(19)20)26(21,22)18-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUNHWUIIDARHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesized compound's biological activities based on diverse research findings and case studies.

The molecular formula of the compound is C17H14N2O4S3C_{17}H_{14}N_{2}O_{4}S_{3} with a molecular weight of 406.5 g/mol. The structure includes a benzoxazole core substituted with thiophene rings, which are often associated with various pharmacological activities.

Antimicrobial Activity

A study highlighted the antimicrobial properties of benzoxazole derivatives, noting that similar compounds exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity although less potent than standard drugs like fluconazole against certain strains .

Microorganism MIC (µg/ml) Comparison with Standard
Staphylococcus aureus15Less potent than penicillin
Escherichia coli20Comparable to ampicillin
Candida albicans7.81Less potent than fluconazole

Anticancer Activity

Research has shown that compounds with a similar benzoxazole structure can induce apoptosis in cancer cell lines. For instance, derivatives demonstrated cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values ranging from 0.12 to 2.78 µM . The mechanism involves the activation of apoptotic pathways, particularly through caspase activation and p53 expression modulation.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
U-9371.50Caspase activation
A549 (lung cancer)2.00p53 pathway activation

Case Studies

  • Synthesis and Testing : A series of benzoxazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The study indicated that the presence of thiophene rings significantly enhanced the biological activity compared to their non-thiophene counterparts .
  • In Silico Studies : Molecular docking studies have suggested that the compound interacts favorably with key biological targets involved in cancer progression, supporting its potential as a therapeutic agent . These studies provide insights into how structural modifications could enhance efficacy.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study investigating similar compounds showed that modifications on the benzoxazole ring can enhance antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups is also linked to increased efficacy against bacterial infections.

Anticancer Properties
Benzoxazole derivatives have been studied for their anticancer potential. In vitro assays demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of thiophene rings, which have been shown to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases or conditions.

Material Science Applications

Polymer Chemistry
The unique structure of 3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide allows it to be used as a monomer in polymer synthesis. Polymers derived from benzoxazole can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials.

Organic Electronics
Recent studies have explored the use of benzoxazole derivatives in organic electronic devices. Their ability to act as semiconductors can lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the development of flexible and efficient electronic devices.

Case Studies

  • Antimicrobial Efficacy
    A study published in a peer-reviewed journal tested various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics.
  • Anticancer Research
    In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Polymer Development
    Researchers synthesized a new polymer using the compound as a monomer and tested its thermal properties. The resulting polymer exhibited a glass transition temperature significantly higher than conventional polymers, suggesting its utility in high-temperature applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and its analogs:

Compound Name Core Structure Substituents Key Features Potential Applications
Target Compound : 3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole-sulfonamide Bis-thiophene (2- and 3-positions) Enhanced aromatic stacking; increased lipophilicity due to dual thiophenes Enzyme inhibition, agrochemical candidates
Analog 1 : N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole-sulfonamide Furan, thiophen-2-yl, hydroxyethyl Hydroxyethyl group improves solubility; furan introduces polarizability Antifungal/antibacterial agents (hypothesized)
Analog 2 : 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole-thiazolidinone Trifluoromethylphenyl, chlorine Strong electron-withdrawing groups (Cl, CF₃) enhance electrophilicity Kinase inhibition, anticancer research
Analog 3 : Triflusulfuron methyl ester Sulfonylurea-triazine Methyl ester, trifluoroethoxy Sulfonylurea linkage confers herbicidal activity via acetolactate synthase inhibition Herbicide (commercial use)

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The synthesis involves multi-step strategies, leveraging heterocyclic coupling and sulfonamide formation. Key steps include:

  • Thiophene-Bearing Intermediate Synthesis : React thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with appropriate amines under reductive amination conditions (e.g., NaBH3_3CN in MeOH) to form the bis-thiophenylmethylamine core .
  • Benzoxazole-Sulfonamide Assembly : Couple the intermediate with 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in anhydrous DCM using triethylamine as a base. Monitor progress via TLC (silica gel, EtOAc/hexane) .
  • Purification : Use column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can the compound’s structure be rigorously validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H/13^{13}C NMR : Identify characteristic signals (e.g., benzoxazole C=O at ~165 ppm, thiophene protons at δ 6.8–7.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane) to resolve stereochemistry and bond angles .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., known sulfonamide inhibitors).
    • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays) .
  • Data Normalization : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound variability via LC-MS purity checks .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundTarget EnzymeIC50_{50} (nM)Assay TypeReference ID
Target Compound COX-212 ± 2Fluorescence
N-{...}thiophene-2-carboxamideCOX-218 ± 3SPR
4-Aminoantipyrine derivativeCOX-1>1000Colorimetric

Q. Q4. How can computational modeling guide SAR optimization for enhanced selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to identify key interactions (e.g., sulfonamide H-bonding with Arg120) .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability and identify flexible regions for modification .
  • Electrostatic Potential Maps : Calculate ESP charges (DFT/B3LYP) to optimize substituent polarity for target engagement .

Q. Q5. What are the stability challenges in aqueous buffers, and how are they mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the benzoxazole ring at pH >7.5 or photodegradation under UV light .
  • Stabilization Strategies :
    • Use pH 6.4 phosphate buffer for in vitro studies.
    • Store solutions in amber vials at -20°C with 0.01% BHT as an antioxidant .

Methodological Best Practices

Q. Q6. How to design assays for evaluating dual thiophene-sulfonamide interactions with biological targets?

Methodological Answer:

  • Competitive Binding Assays : Use 35^{35}S-labeled sulfonamide probes to quantify displacement by the compound in membrane preparations .
  • Fluorescence Quenching : Monitor tryptophan residues in target proteins (e.g., serum albumin) via Stern-Volmer plots to assess binding constants .

Q. Q7. What analytical techniques differentiate polymorphic forms of the compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 15.7°) .
  • DSC : Identify melting endotherms (Form I: 215°C; Form II: 208°C) .

Data Interpretation and Validation

Q. Q8. How to reconcile discrepancies between in silico predictions and experimental bioactivity?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding pocket to refine docking models .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thiophene-bearing sulfonamides in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.